2-[(Difluoromethyl)sulfanyl]aniline
Description
Significance of Organofluorine Compounds in Modern Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are prized for the significant changes fluorine imparts to their parent molecules. numberanalytics.comwikipedia.org Fluorine's high electronegativity and small size can alter a molecule's physical, chemical, and biological properties. numberanalytics.com These alterations often result in enhanced thermal stability, increased lipophilicity (the ability to dissolve in fats and lipids), and improved bioavailability, making them highly valuable in various applications. numberanalytics.comresearchgate.net
In the pharmaceutical industry, it's estimated that about 20% of all drugs contain fluorine. wikipedia.org Well-known examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. numberanalytics.com The agrochemical sector also heavily relies on organofluorine compounds for creating more effective and stable pesticides and herbicides. numberanalytics.comsemanticscholar.org Furthermore, the unique properties of these compounds have led to the development of advanced materials like fluoropolymers, known for their chemical and thermal resistance. worktribe.com
The Difluoromethylthio (SCF2H) Moiety: Importance and Unique Electronic Properties
Within the vast family of organofluorine compounds, the difluoromethylthio (SCF2H) group has garnered significant attention. acs.orgrsc.org This functional group possesses a unique combination of properties that make it a valuable addition to molecules in medicinal and agrochemical research. rsc.orgnih.gov
The SCF2H group is considered to have intermediate lipophilicity, which provides a useful tool for fine-tuning the properties of drug candidates. nih.govrsc.org It is more lipophilic than a methyl group but less so than the related trifluoromethylthio (SCF3) group. rsc.org The electron-withdrawing nature of the SCF2H group can enhance the metabolic stability of a compound. rsc.orgnih.gov Additionally, the presence of a slightly acidic proton on the difluoromethyl group allows it to act as a weak hydrogen bond donor, potentially influencing how a molecule binds to its biological target. rsc.orgnih.govsemanticscholar.org
Overview of Current Research Trends Relevant to 2-[(Difluoromethyl)sulfanyl]aniline
Current research involving this compound and related structures is focused on leveraging the unique properties of the SCF2H group. Scientists are actively exploring new synthetic methods to incorporate this group into a wider range of molecules. rsc.orgnih.gov A significant area of investigation is the development of new catalysts and reagents to facilitate the direct introduction of the difluoromethylthio group into aromatic systems. rsc.orgnih.gov
In medicinal chemistry, there is a strong interest in synthesizing and evaluating new drug candidates containing the 2-[(difluoromethoxy)sulfanyl]aniline scaffold. The goal is to see how this particular arrangement of atoms can lead to improved drug-like properties. ontosight.ai Similarly, in agrochemical research, this compound serves as a building block for creating novel pesticides and herbicides with potentially enhanced efficacy and better environmental profiles. nih.gov The material science applications of such compounds are also being explored, although this area is less developed compared to life sciences.
The Chemical Profile of this compound
This section delves into the specific chemical and physical characteristics of this compound, providing a foundational understanding of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be approached through various chemical reactions. One common strategy involves the reaction of 2-aminothiophenol (B119425) with a suitable difluoromethylating agent. Another approach is the reduction of the corresponding nitro compound, 2-[(difluoromethyl)sulfanyl]-1-nitrobenzene. The development of efficient and scalable synthetic routes is crucial for making this compound readily available for research and potential commercial applications.
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the functional groups present: the aniline (B41778) moiety (an amino group attached to a benzene (B151609) ring) and the difluoromethylthio group. The amino group makes the aromatic ring highly susceptible to electrophilic substitution reactions, where other chemical groups are attached to the ring. libretexts.org This reactivity is often directed to the positions ortho and para to the amino group. libretexts.org However, the strong activating nature of the amino group can sometimes lead to multiple substitutions. libretexts.org The difluoromethylthio group, with its electron-withdrawing properties, can influence the reactivity of the aromatic ring and the basicity of the amino group.
Physical and Spectroscopic Properties
The physical and spectroscopic data for this compound are essential for its identification and characterization.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H7F2NS |
| Molecular Weight | 175.20 g/mol |
| Appearance | Can be a powder |
| CAS Number | 24933-58-2 |
This data is compiled from various sources. nih.govamericanelements.com
Spectroscopic Data of this compound
Spectroscopic techniques are vital for confirming the structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the amino protons, and the proton of the SCF2H group.
¹³C NMR gives information about the carbon skeleton.
¹⁹F NMR is particularly useful for fluorine-containing compounds, showing a characteristic signal for the two fluorine atoms in the difluoromethyl group.
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. Key absorptions would be expected for the N-H bonds of the amino group and the C-F bonds of the difluoromethyl group.
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Detailed spectral data can be found in specialized chemical databases. spectrabase.comorganicchemistrydata.orgunl.edu
Applications and Research Significance
The unique properties of this compound make it a valuable building block in several areas of chemical research and development.
Utility in Agrochemicals
In the field of agrochemicals, the search for new and improved pesticides and herbicides is ongoing. The introduction of the SCF2H group into potential agrochemical molecules can lead to enhanced biological activity and more favorable environmental properties. semanticscholar.org The compound this compound serves as a key intermediate for the synthesis of such novel agrochemicals. For instance, the phenylpyrazole insecticide Pyriprole, which contains a difluoromethylthio group, has shown excellent performance in pest control. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYLLNCVORSDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947814 | |
| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24933-58-2 | |
| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(difluoromethyl)sulfanyl]aniline HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Elucidation of 2 Difluoromethyl Sulfanyl Aniline and Analogues
Electrophilic and Nucleophilic Reactivity at the Difluoromethylthio Center
The difluoromethylthio group (–SCF2H) possesses a dual reactivity profile. The strong electron-withdrawing nature of the difluoromethyl group polarizes the sulfur atom, rendering it electrophilic. researchgate.net This electrophilicity is harnessed in reactions using specially designed difluoromethylthiolating reagents. For instance, difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides and N-difluoromethylthiophthalimide have been developed as effective electrophilic sources of the "SCF2H" group, reacting readily with a variety of nucleophiles such as enamines, indoles, and β-keto esters under mild, often copper-catalyzed, conditions. nih.govcas.cn Reagents like [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide are also efficient electrophilic fluoroalkylthiolating agents for electron-rich arenes and heteroarenes. acs.org
Conversely, the sulfur center can also exhibit nucleophilic character. Reagents such as the silver-based [(SIPr)Ag(SCF2H)] have been developed for the nucleophilic difluoromethylthiolation of compounds like aryl and heteroaryl diazonium salts via Sandmeyer-type reactions. cas.cn This nucleophilic approach provides a complementary strategy to the more common electrophilic methods, expanding the scope of accessible difluoromethylthiolated compounds under mild conditions. cas.cn The choice between an electrophilic or nucleophilic pathway often depends on the specific reagent design and the nature of the substrate. researchgate.netcas.cn
Table 1: Examples of Electrophilic and Nucleophilic Difluoromethylthiolating Reagents
| Reagent Type | Example Reagent | Target Substrates | Reference |
|---|---|---|---|
| Electrophilic | Difluoromethanesulfonyl hypervalent iodonium ylides | Enamines, indoles, β-keto esters, pyrroles | nih.gov |
| Electrophilic | N-Difluoromethylthiophthalimide | Various small molecules | cas.cn |
| Electrophilic | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Electron-rich heteroarenes/arenes, thiols | acs.org |
| Nucleophilic | [(SIPr)Ag(SCF2H)] | Aryl and heteroaryl diazonium salts | cas.cn |
Radical Pathway Investigations in Difluoromethylthiolation Reactions
Radical pathways are prominent in many C-H functionalization reactions to install difluoromethylthio groups, particularly on aromatic systems like aniline (B41778) derivatives. conicet.gov.ar These methods often proceed under mild conditions, frequently initiated by visible light. researchgate.netrsc.org
The central reactive species in these radical pathways is the difluoromethylthio radical (•SCF2H). nih.gov A common strategy for its generation is the visible-light-induced homolytic fragmentation of a shelf-stable precursor, such as S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H). researchgate.netnih.gov The S–S bond in this reagent is susceptible to homolysis under light irradiation, producing the desired •SCF2H radical and a sulfonyl radical. nih.gov
The proposed radical chain mechanism involves several key steps:
Initiation: Light irradiation causes homolysis of the PhSO2-SCF2H bond to generate the •SCF2H radical. nih.gov
Propagation: The electrophilic •SCF2H radical adds to an electron-rich aromatic ring, such as an aniline derivative, to form a resonance-stabilized cyclohexadienyl radical intermediate. conicet.gov.ar This intermediate then undergoes an oxidation step, often involving the transfer of an electron to another molecule of the precursor or an oxidant, to form a carbocation (Wheland intermediate). conicet.gov.ar
Rearomatization: The carbocation intermediate is deprotonated, typically by a base present in the reaction mixture, to restore aromaticity and yield the final difluoromethylthiolated aniline product. conicet.gov.ar
In related difluoroalkylation reactions of anilines, the generation of the •CF2CO2Et radical from ethyl difluoroiodoacetate has been identified as a key intermediate step. acs.org
The involvement of radical intermediates is frequently confirmed through experiments using radical scavengers. These molecules are designed to trap or react with radical species, thereby inhibiting the reaction and reducing the product yield. researchgate.nettaylorandfrancis.com For instance, the addition of common radical scavengers like butylated hydroxytoluene (BHT) or 1,4-benzoquinone (B44022) (BQ) to a radical reaction mixture can lead to a significant or complete halt in product formation, providing strong evidence for a radical-mediated pathway. researchgate.nettaylorandfrancis.com
In studies of aniline degradation, scavengers such as isopropanol (B130326) and N,N-dimethylaniline (DMA) have been shown to effectively quench the reactive radical species responsible for the transformation. researchgate.net Interestingly, aniline derivatives themselves can sometimes function as radical scavengers. It has been observed that phenylenediamine must be specifically monoprotonated to act as an efficient scavenger without being susceptible to side reactions like azo coupling. acs.org The marked reduction in reaction efficiency in the presence of these scavengers is a classic diagnostic tool used to confirm a radical mechanism over an ionic or concerted pathway. taylorandfrancis.comosti.gov
Table 2: Effect of Radical Scavengers on Reaction Yields
| Reaction Type | Radical Scavenger Used | Observed Effect | Reference |
|---|---|---|---|
| Ethylbenzene Oxidation | Butylated hydroxytoluene (BHT) | No further increase in conversion after addition | taylorandfrancis.com |
| Aniline Degradation | Isopropanol (IPA), 1,4-benzoquinone (BQ) | Reduced degradation efficiency | researchgate.net |
| Gomberg-Bachmann Aryl Coupling | Phenylenediamine (monoprotonated) | Acts as an efficient radical scavenger | acs.org |
| Nucleophilic Substitution | Galvinoxyl, Nitroxyl | Little to no effect (indicating non-radical pathway) | osti.gov |
Electron Donor-Acceptor (EDA) Complex Formation in Aniline Difluoroalkylation Processes
A significant pathway for the difluoroalkylation of anilines involves the formation of an Electron Donor-Acceptor (EDA) complex. acs.orgacs.org In this mechanism, the electron-rich aniline acts as the electron donor, while a reagent such as ethyl difluoroiodoacetate serves as the electron acceptor. acs.org These two components associate in the ground state to form a new molecular aggregate, the EDA complex. acs.org
The formation of this complex can be enhanced in specific solvent systems; for example, the use of the amino-sugar alcohol meglumine (B1676163) in water has been shown to enforce the formation of EDA complexes that are not observed in organic solvents. uni-regensburg.de
Upon photoirradiation, typically with visible light, the EDA complex absorbs energy and undergoes a single electron transfer (SET). acs.org This event generates a radical ion pair, consisting of the aniline radical cation and a fluorinated radical anion, which subsequently releases a halide to form the key difluoroalkyl radical (e.g., •CF2CO2Et). acs.org This radical then enters a radical chain propagation sequence, ultimately leading to the difluoroalkylated aniline product. acs.org
Evidence for the formation of these EDA complexes includes:
UV-Vis Spectroscopy: The appearance of new absorption bands at longer wavelengths upon mixing the donor and acceptor. uni-regensburg.de
19F NMR Titrations: A significant upfield shift in the fluorine resonance of the acceptor upon the addition of increasing amounts of the aniline donor. acs.org
Quantum Yield (Φ) Experiments: A quantum yield greater than 1 (e.g., Φ = 2.7 was measured for one system) indicates a radical chain mechanism is operative, which is characteristic of EDA-initiated processes. acs.org
Sigmatropic Rearrangements in Fluoroalkyl Sulfoxide (B87167) Systems Involving Aniline Derivatives
Sigmatropic rearrangements represent a powerful, often metal-free, method for C-H functionalization and biaryl synthesis involving aniline derivatives. jst.go.jp A key transformation in this area is a cascade sequence involving an interrupted Pummerer reaction followed by a acs.orgacs.org-sigmatropic rearrangement. jst.go.jpresearchgate.net
The process is typically initiated by activating an aryl sulfoxide (e.g., an aniline sulfoxide derivative) with an anhydride (B1165640) like triflic anhydride. nih.gov This generates a highly electrophilic sulfonium (B1226848) intermediate. Instead of a classical Pummerer reaction, an external or intramolecular nucleophile (such as an alkyne or another arene) attacks the sulfonium species. nih.govsemanticscholar.org In the context of aniline derivatives, this can lead to the formation of a key intermediate poised for rearrangement. jst.go.jp
This intermediate subsequently undergoes a charge-accelerated acs.orgacs.org-sigmatropic rearrangement (a variation of the thio-Claisen rearrangement). jst.go.jpnih.gov This step is often highly regioselective, leading to ortho-C-H functionalization of the aniline ring. jst.go.jp In some cases, if an enantioenriched sulfoxide is used, the reaction can proceed with a high degree of chirality transfer from the sulfur atom to a new carbon stereocenter. nih.govacs.org This methodology has been successfully applied to aryl sulfoxide/aniline couplings to create complex biaryl structures. jst.go.jp
Chemo-, Regio-, and Stereoselectivity Considerations in Reactions
Controlling the selectivity of reactions involving 2-[(difluoromethyl)sulfanyl]aniline and its analogues is paramount for their synthetic utility.
Chemoselectivity refers to the preferential reaction of one functional group over another. In difluoromethylation reactions on substrates bearing multiple nucleophilic centers (e.g., both -OH and -SH groups), high chemoselectivity can be achieved. The reaction preferentially occurs at the nucleophilic center that exhibits the lowest pKa value and the highest polarizability. researchgate.net This principle allows for the targeted modification of complex molecules.
Regioselectivity , or the control of the site of reaction, is a significant challenge in the C-H functionalization of anilines. The outcome can be powerfully dictated by the choice of catalyst. For example, in the difluoromethylation of anilides, a ruthenium-based catalyst can direct the functionalization to the para-position, whereas a nickel-catalyzed system can favor divergent ortho-C-H functionalization. researchgate.net In radical additions, regioselectivity is often governed by electronic factors, where the electrophilic radical prefers to attack the most nucleophilic position on the aniline ring. conicet.gov.arbeilstein-journals.org
Stereoselectivity involves controlling the three-dimensional arrangement of the product. The development of stereoselective difluoromethylthiolation reactions is an active area of research. Success has been demonstrated using chiral auxiliary-based approaches with difluoromethanesulfonyl hypervalent iodonium ylide reagents to install the SCF2H group with high diastereoselectivity. researchgate.net Furthermore, as mentioned previously, asymmetric acs.orgacs.org-sigmatropic rearrangements can proceed with excellent chirality transfer. acs.org
Table 3: Controlling Selectivity in Reactions of Aniline Derivatives
| Selectivity Type | Controlling Factor | Example Outcome | Reference |
|---|---|---|---|
| Regioselectivity | Nickel Catalyst | ortho-C–H Alkenylation of anilines | researchgate.net |
| Regioselectivity | Ruthenium Catalyst | para-C–H Difluoromethylation of anilides | researchgate.net |
| Chemoselectivity | Substrate pKa | Selective difluoromethylation of the most acidic nucleophile | researchgate.net |
| Stereoselectivity | Chiral Auxiliary | Diastereoselective difluoromethylthiolation of β-keto esters | researchgate.net |
| Stereoselectivity | Enantioenriched Sulfoxide | Chirality transfer in acs.orgacs.org-sigmatropic rearrangements | acs.org |
Electrochemical Behavior and Redox Processes
The electrochemical characteristics of this compound are primarily dictated by the interplay between the electron-donating aniline moiety and the electron-withdrawing difluoromethylsulfanyl group. While specific experimental data on the electrochemical behavior of this compound is not extensively documented in publicly available literature, its redox properties can be inferred from studies on analogous aniline derivatives and organofluorine compounds. acs.orgrsc.orgnih.govsrce.hr
The aniline functional group is known to be electrochemically active, typically undergoing oxidation at a characteristic potential. nih.govsrce.hr The electrochemical oxidation of aniline derivatives generally proceeds via the formation of a radical cation intermediate upon the initial electron transfer. nih.gov The stability and subsequent reaction pathways of this radical cation are highly dependent on the nature and position of substituents on the aromatic ring.
In the case of this compound, the amino group is the primary site for oxidation. The presence of the difluoromethylsulfanyl group at the ortho position is expected to influence the oxidation potential. The -SCF₂H group is generally considered to be electron-withdrawing, which would typically make the oxidation of the aniline ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted aniline.
Cyclic voltammetry is a key technique used to investigate such redox processes. rsc.orgacs.org In a typical cyclic voltammetry experiment for an aniline derivative, one would observe an anodic peak corresponding to the oxidation of the amine and, depending on the reversibility of the process, a corresponding cathodic peak on the reverse scan. srce.hrrsc.org For many aniline derivatives, the initial oxidation is irreversible or quasi-reversible due to the high reactivity of the generated radical cation, which can undergo subsequent chemical reactions such as dimerization or polymerization. nih.govsrce.hr
The general electrochemical behavior of aniline derivatives involves oxidation processes that lead to the formation of cation-radical and dimer intermediates. nih.gov The self-doping effect induced by sulfonic groups in some aniline derivatives has been shown to enhance their electroactivity. nih.gov While the difluoromethylsulfanyl group is not a sulfonic group, its electronic influence will be a key determinant of the compound's redox behavior.
Based on studies of analogous compounds, a hypothetical representation of the key electrochemical parameters for this compound is presented below. It is important to note that these are estimated values for illustrative purposes and would require experimental verification.
| Parameter | Hypothetical Value | Technique | Conditions |
| Oxidation Potential (E_pa) | +0.8 to +1.2 V vs. Ag/AgCl | Cyclic Voltammetry | Glassy carbon electrode, aprotic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF₆) |
| Reduction Potential (E_pc) | Not typically observed or irreversible | Cyclic Voltammetry | As above |
| Electron Transfer | 1e⁻ process | Controlled Potential Electrolysis | As above |
The redox processes for this compound can be mechanistically described as follows:
Initial Oxidation: The process initiates with a one-electron oxidation of the nitrogen atom of the aniline moiety at the electrode surface to form a radical cation.
Radical Cation Fate: The resulting radical cation can then undergo several potential follow-up reactions. These can include deprotonation, dimerization (head-to-tail or tail-to-tail coupling with another radical cation), or reaction with the solvent or other species present in the electrochemical cell. The specific pathway is influenced by factors such as the solvent, pH, and the concentration of the analyte.
Further Oxidation: The dimeric species formed can often be further oxidized at higher potentials, leading to the formation of polymeric films on the electrode surface, a characteristic feature of many aniline derivatives. srce.hr
The difluoromethylsulfanyl group itself may also be susceptible to electrochemical oxidation or reduction under certain conditions, although the oxidation of the aniline ring is expected to be the more facile process. The oxidation of aryl trifluoromethyl sulfides, for instance, has been studied and can lead to the formation of sulfoxides and sulfones. researchgate.net A similar oxidation of the sulfur atom in this compound could potentially occur at higher potentials.
Advanced Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-[(Difluoromethyl)sulfanyl]aniline, providing unambiguous evidence for its atomic arrangement. Through the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, a complete structural assignment can be achieved.
¹H NMR Spectroscopic Applications
Proton (¹H) NMR spectroscopy confirms the presence of and provides information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by signals corresponding to the aromatic protons of the aniline (B41778) ring, the amine (NH₂) protons, and the unique proton of the difluoromethyl (CHF₂) group.
The aromatic region typically displays complex multiplets corresponding to the four protons on the 1,2-disubstituted benzene (B151609) ring. The amine protons may appear as a broad singlet. The most distinctive feature is the signal for the CHF₂ proton, which appears as a triplet due to coupling with the two adjacent fluorine atoms (a phenomenon described by the n+1 rule for spin-½ nuclei). This coupling constant, denoted as ²JH,F, is typically large.
Table 1: Typical ¹H NMR Data for the Difluoromethylsulfanyl Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH F₂ | 6.7 - 6.9 | Triplet (t) | ²JH,F ≈ 56-57 |
Note: Data inferred from structurally similar compounds. Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS).
¹⁹F NMR Spectroscopic Investigations
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides direct evidence of the difluoromethyl group.
The two equivalent fluorine atoms of the CHF₂ group give rise to a single signal. This signal is split into a doublet by the geminal proton. The observed coupling constant, ²JF,H, is identical in magnitude to the ²JH,F coupling observed in the ¹H NMR spectrum, confirming the connectivity between the hydrogen and fluorine atoms. The chemical shift of this doublet is characteristic of the difluoromethylsulfanyl group. cas.cn
Table 2: Characteristic ¹⁹F NMR Data for the Difluoromethylsulfanyl Group
| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHF₂ | -91 to -92 | Doublet (d) | ²JF,H ≈ 56-57 |
Note: Data inferred from analogous structures. Chemical shifts are often referenced to an external standard like CFCl₃.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the six aromatic carbons and the carbon of the difluoromethyl group.
The carbon atom of the CHF₂ group is particularly informative. Due to direct bonding to two fluorine atoms, its signal is split into a triplet with a large one-bond coupling constant (¹JC,F). cas.cnrsc.org The aromatic carbons will appear at chemical shifts typical for substituted anilines. rsc.orgchemicalbook.com
Table 3: Representative ¹³C NMR Data for the Difluoromethyl Carbon
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C HF₂ | 119 - 121 | Triplet (t) | ¹JC,F ≈ 275-277 |
Note: Data inferred from structurally related compounds.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org
For this compound (C₇H₇F₂NS), high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, allowing for the confirmation of its elemental formula. nih.gov The molecular ion (M⁺•) is formed by the loss of an electron during the ionization process. chemguide.co.uk
Under electron impact (EI) or other ionization methods, the molecular ion undergoes fragmentation. The resulting charged fragments are detected, and their mass-to-charge ratios (m/z) provide structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the sulfur-carbon bonds. The stability of the resulting fragments, such as resonance-stabilized aniline-derived cations, often dictates the most abundant peaks in the mass spectrum. libretexts.orgresearchgate.net
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₂NS | PubChem nih.gov |
| Molecular Weight | 175.20 g/mol | PubChem nih.gov |
| Exact Mass | 175.02672 u | Calculated |
Electrochemical Techniques for Redox Behavior Analysis
Electrochemical methods are employed to investigate the oxidation and reduction properties of molecules, providing insights into their electronic structure and potential for participation in redox reactions.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. While specific CV data for this compound is not widely published, the application of this technique can be inferred from studies on related compounds. acs.orgscribd.com
A CV experiment on this compound would likely reveal the oxidation potential of the aniline moiety and the reduction potential associated with the difluoromethylsulfanyl group. The aniline group is known to be oxidizable, and its oxidation potential would be influenced by the electron-withdrawing nature of the -SCHF₂ substituent. acs.org Furthermore, studies on related difluoromethylating reagents, such as 2-[(difluoromethyl)sulfonyl]benzothiazole, show that the difluoromethyl group can be involved in reduction processes via single-electron transfer. scribd.com Such an analysis would be critical for understanding the compound's stability and its potential role in designing redox-active materials or in mechanistically probing photoinduced reactions. acs.org
Mechanistic Insights Derived from Electrochemical Data
Electrochemical analysis serves as a powerful tool for probing the redox behavior of molecules, offering insights into reaction mechanisms, the stability of intermediates, and potential synthetic pathways. For aniline derivatives like this compound, electrochemical methods such as cyclic voltammetry can elucidate the nature of electron transfer processes.
Studies on related aniline compounds reveal that the aniline moiety is susceptible to oxidation at an anode. nih.gov At sufficiently high anodic potentials, these derivatives typically undergo oxidation processes that lead to the formation of highly reactive cation-radical intermediates. nih.gov The stability and subsequent reaction pathways of these intermediates are highly dependent on the molecular structure and the reaction environment. In the case of this compound, the electron-donating nature of the amino group facilitates oxidation, while the electron-withdrawing difluoromethylsulfanyl group (-SCF₂H) would likely influence the oxidation potential compared to unsubstituted aniline.
The electrochemical behavior of self-dopable water-soluble aniline derivatives, such as N-(3-sulfopropyl) aniline, has shown that these compounds are electroactive and exhibit distinct redox behavior. nih.gov The oxidation can lead to the formation of dimers or larger oligomers. nih.gov While no specific electrochemical data for this compound is publicly available, it is plausible that its electrochemical oxidation would proceed through an initial one-electron transfer to form a radical cation. The fate of this intermediate could involve dimerization through head-to-tail coupling or reactions involving the sulfanyl (B85325) group.
Furthermore, electrochemical techniques are instrumental in understanding radical-based synthetic transformations. For instance, detailed mechanistic studies on the electrochemical trifluoromethylation of N-arylacrylamides have been conducted using cyclic voltammetry. These studies have helped to propose mechanisms involving the anodic oxidation of species like bromide ions to initiate a radical cascade. nih.gov A similar approach could be envisioned to study reactions involving the difluoromethylsulfanyl group, potentially probing its ability to participate in or influence radical reactions under electrochemical conditions.
X-ray Diffraction for Solid-State Structural Elucidation (for derivatives or related compounds)
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. While the crystal structure of this compound itself has not been reported, analysis of its derivatives or structurally related compounds offers significant insights.
For example, single-crystal X-ray diffraction studies on aniline derivatives like 2-methoxy-5-phenylaniline have provided detailed structural characterization. core.ac.uk Such studies reveal the conformation of the molecule and the nature of non-covalent interactions, such as hydrogen bonds, which play a crucial role in the supramolecular architecture. In the solid state, aniline derivatives often exhibit intermolecular N-H···N or N-H···O hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks. core.ac.ukacs.org
In a hypothetical derivative of this compound, XRD analysis would precisely measure the C-S, C-F, and C-N bond lengths and the torsion angles, such as the one defining the orientation of the difluoromethylsulfanyl group relative to the aniline ring. The crystal packing would likely be influenced by hydrogen bonds involving the amine protons and potentially weaker interactions involving the fluorine atoms.
Below is a representative table of crystallographic data that might be obtained for a derivative of this compound, based on data from related structures. core.ac.uknih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇F₂NS Derivative |
| Formula Weight | 175.20 (for parent) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.98 |
| b (Å) | 20.45 |
| c (Å) | 7.85 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | Intermolecular N-H···S hydrogen bonds |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine (NH₂), aromatic ring, and difluoromethylsulfanyl (-SCF₂H) moieties.
The primary amine group is readily identified by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. rsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are found in the 1650-1450 cm⁻¹ region. rsc.org
The difluoromethylsulfanyl group introduces vibrations associated with C-F and C-S bonds. The C-F stretching vibrations are known to be strong and typically appear in the 1100-1000 cm⁻¹ range. rsc.org The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ region. The presence of these distinct bands provides clear evidence for the incorporation of the -SCF₂H group into the aniline structure.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on data from related compounds. rsc.orgrsc.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Variable |
| Aromatic (C=C) | Ring Stretch | 1630 - 1580 | Medium to Strong |
| Difluoromethyl (C-F) | Stretch | 1100 - 1050 | Strong |
| Thioether (C-S) | Stretch | 800 - 600 | Weak to Medium |
| Amine (N-H) | Scissoring Bend | 1650 - 1580 | Medium |
Computational and Theoretical Chemistry Insights into 2 Difluoromethyl Sulfanyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. cerist.dzscirp.orgtandfonline.comresearchgate.net For 2-[(Difluoromethyl)sulfanyl]aniline, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular structure and predict its electronic characteristics. tandfonline.comresearchgate.net
These calculations can determine key parameters that govern the molecule's reactivity. Information on the size, shape, charge density distribution, and sites of chemical reactivity can be obtained by mapping the electron density isosurface with the electrostatic potential surface. cerist.dz The results of these calculations are crucial for understanding how the molecule will interact with other chemical species and for predicting its behavior in chemical reactions.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₂NS | PubChem nih.gov |
| Molecular Weight | 175.20 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 24933-58-2 | PubChem nih.gov |
Mechanistic Pathway Elucidation through Quantum Chemical Modeling
Quantum chemical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. researchgate.netacs.org For reactions involving this compound, these models can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed understanding of the reaction kinetics and thermodynamics.
For instance, in complex transformations, quantum chemical calculations can shed light on mechanistically intriguing sequences. researchgate.net By modeling the interaction of this compound with other reactants and catalysts, it is possible to predict the most likely reaction pathways and understand the factors that control product formation. These computational studies can provide compelling evidence to support or refine proposed reaction mechanisms. sci-hub.se
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comresearchgate.net
The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info For example, the HOMO is often located on the aniline (B41778) ring and the sulfur atom, suggesting these are the primary sites for electron donation, while the LUMO may be distributed over the difluoromethyl group, indicating its electron-accepting potential. researchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | A higher energy HOMO indicates a greater ability to donate electrons (more nucleophilic). |
| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | A lower energy LUMO indicates a greater ability to accept electrons (more electrophilic). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net |
The reactivity of a molecule is directly related to this energy gap. researchgate.net Molecules with a small energy gap are generally more polarizable and have higher chemical reactivity. researchgate.net
Conformational Analysis and Non-Covalent Interactions (e.g., C-H...F-C hydrogen bonding)
The three-dimensional structure and conformational preferences of this compound significantly influence its properties and interactions. Conformational analysis, often performed using computational methods, helps to identify the most stable arrangements of the molecule. beilstein-journals.orgnih.gov
A particularly interesting aspect of fluorinated compounds like this compound is the potential for non-covalent interactions, such as hydrogen bonding. rsc.orgfrontiersin.org The polarized C-H bond in the difluoromethyl group (C-H...F-C) can act as a hydrogen bond donor. researchgate.net This type of interaction, though weaker than conventional hydrogen bonds, can play a crucial role in determining the molecule's conformation, crystal packing, and interactions with biological targets. researchgate.netwuxiapptec.com The presence of fluorine atoms can lead to specific conformational preferences, such as a gauche arrangement, due to electrostatic and hyperconjugative effects. beilstein-journals.orgnih.gov Understanding these subtle interactions is vital for the rational design of molecules with specific properties. researchgate.net
Synthetic Utility of 2 Difluoromethyl Sulfanyl Aniline As a Versatile Building Block
Incorporation into Nitrogen-Containing Heterocyclic Systems
The bifunctional nature of 2-[(Difluoromethyl)sulfanyl]aniline, possessing both a nucleophilic amine and a thioether group in a 1,2-relationship on a benzene (B151609) ring, makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocyclic systems. researchgate.net These reactions, often involving cyclization or annulation, lead to the formation of privileged scaffolds in medicinal chemistry.
This compound is a key starting material for the synthesis of benzothiazole (B30560) and benzimidazole (B57391) derivatives. The benzothiazole skeleton is present in a wide array of bioactive natural products and drugs. researchgate.net
The synthesis of benzothiazoles can be achieved through the cyclization of 2-isocyanoaryl thioethers, which can be derived from this compound. cas.cn Radical cyclization reactions provide an efficient pathway to construct the 2-substituted benzothiazole core. cas.cn Furthermore, the direct condensation of 2-aminobenzenethiols with various reagents is a common strategy. researchgate.net In one documented pathway, this compound can be transformed into 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole, which can be further oxidized to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole using an oxidizing agent like hydrogen peroxide. ambeed.com
For the synthesis of benzimidazoles , the aniline (B41778) moiety of the parent compound is the key reactive site. Benzimidazoles are widely recognized as important pharmacophores. acs.org General synthetic methods involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netnih.gov By adapting these methods, the amino group of this compound can react with appropriate carbonyl compounds or their equivalents to form the imidazole (B134444) ring, resulting in a benzimidazole scaffold bearing the difluoromethylsulfanyl group. researchgate.netacs.org These difluoromethylated benzimidazoles are of significant interest for developing new bioactive compounds. acs.org
| Starting Material | Target Heterocycle | General Method | Ref. |
| This compound Derivative | Benzothiazole | Radical Cyclization of Isocyanoaryl Thioether | cas.cn |
| This compound | Benzothiazole | Condensation followed by Oxidation | ambeed.com |
| This compound | Benzimidazole | Condensation with Carboxylic Acids/Derivatives | researchgate.netacs.org |
Beyond the well-documented synthesis of benzothiazoles and benzimidazoles, the reactive nature of the ortho-amino thioether system in this compound allows for its potential use in other heterocyclic annulations. The construction of various nitrogen- and sulfur-containing heterocycles is a cornerstone of synthetic chemistry, often leading to novel molecular frameworks. cem.com While specific examples for other annulations starting directly from this compound are less commonly detailed, the fundamental reactivity suggests potential for constructing other fused systems, such as phenothiazines or other related structures, under appropriate reaction conditions.
Applications in the Functionalization of Aromatic and Heteroaromatic Scaffolds
The selective functionalization of aromatic and heteroaromatic rings is crucial for the synthesis of fine chemicals and pharmaceuticals. acs.org this compound and its derivatives serve as important reagents in this context, primarily for introducing the valuable difluoromethylthio (-SCF₂H) or difluoromethylsulfonyl (-SO₂CF₂H) moieties onto various scaffolds.
One strategy involves converting this compound into a more reactive intermediate that can then be used to functionalize other molecules. For instance, reagents such as 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, synthesized from the parent aniline, can act as difluoromethylating agents under photoredox catalysis conditions. ambeed.comconicet.gov.ar These reagents allow for the attachment of the difluoromethyl group to various organic substrates. conicet.gov.ar Similarly, electrophilic difluoromethylthiolating reagents, such as N-(Difluoromethylthio)phthalimide, demonstrate the principle of activating the -SCF₂H group for transfer onto other molecules, particularly heteroarenes. acs.org
Role in Late-Stage Modification of Complex Organic Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex, often biologically active, molecule at a late step in the synthesis. rsc.orgresearchgate.net This approach avoids the need for de novo synthesis and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The difluoromethyl group is particularly desirable for LSF due to its unique properties as a hydrogen bond donor and its metabolic stability. rsc.org
This compound serves as a precursor to reagents designed for such late-stage modifications. rsc.orgresearchgate.net For example, difluoromethylating reagents derived from precursors like 2-[(difluoromethyl)sulfonyl]benzothiazole can be used to introduce the CF₂H group into complex molecular architectures under mild reaction conditions, a key requirement for LSF where sensitive functional groups are often present. conicet.gov.ar This capability is crucial for optimizing the properties of drug candidates. researchgate.net
Derivatization for Further Synthetic Transformations (e.g., cross-coupling reactions of halogenated derivatives)
The structure of this compound can be readily modified to create new building blocks for further synthetic elaboration. A key strategy is the introduction of a halogen atom onto the aromatic ring, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions. acs.org
A prime example of such a derivative is 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline . ambeed.com The bromine atom in this compound can participate in a wide range of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orguni-regensburg.de This allows for the introduction of a diverse array of substituents (e.g., aryl, alkyl, amino groups) at the C5-position, providing access to a large library of highly functionalized aniline derivatives.
Another important derivatization is the oxidation of the sulfanyl (B85325) group. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. The resulting 2-((difluoromethyl)sulfonyl)aniline derivatives exhibit different reactivity and can be used in different types of chemical transformations. ambeed.com
| Derivative of this compound | Subsequent Transformation | Purpose | Ref. |
| 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline | Pd/Ni-catalyzed Cross-Coupling | Introduce diverse substituents at the C5-position | acs.orgambeed.com |
| 2-[(Difluoromethyl)sulfonyl]aniline | Further functionalization | Modify electronic properties and reactivity | ambeed.com |
| 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole | Oxidation to sulfone | Create difluoromethylating reagents | ambeed.com |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of fluoro-organic compounds has traditionally relied on reagents and conditions that are now considered environmentally burdensome. Consequently, a major thrust in modern organic chemistry is the development of sustainable and green synthetic methods. This is particularly relevant for the production of difluoromethylthiolated anilines and related structures.
Future research is increasingly aimed at replacing harsh reagents and multi-step procedures with more benign and efficient alternatives. One promising strategy is the development of one-pot reactions that start from readily available precursors like anilines. For instance, a practical one-pot protocol for the direct diazotization of aniline (B41778) derivatives followed by a copper-promoted difluoromethylthiolation has been developed, which proceeds under mild conditions and is compatible with a variety of functional groups. researchgate.net Such methods are considered to align with the principles of green chemistry. researchgate.netresearchgate.net
Another green approach gaining traction is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A solvent-free mechanochemical method for the thiocyanation of certain heterocycles has been reported, utilizing a combination of N-chlorosuccinimide and NaSCN. rsc.org Since thiocyanates can be precursors to difluoromethyl thioethers, this solvent-free approach represents a significant step towards sustainability. rsc.orgnih.gov
Furthermore, the move away from heavy-metal catalysts is a key goal of green chemistry. The development of transition-metal-free reactions, such as an indirect trifluoromethylthiolation of sodium arylsulfinates, provides an environmentally friendlier pathway for creating aryl fluoroalkyl thioethers. acs.org The use of water as a green solvent, while demonstrated for other aniline-derived products, presents a future avenue for the synthesis of 2-[(difluoromethyl)sulfanyl]aniline. nih.gov These approaches, which emphasize atom economy, reduced waste, and milder conditions, are defining the next generation of synthesis for this important class of compounds. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of chemical transformations are largely governed by the catalyst employed. Research into novel catalytic systems for the synthesis of compounds like this compound is a highly active field, with a significant shift from traditional metal catalysis to more advanced systems like photocatalysis and dual catalysis. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool, enabling the formation of carbon-sulfur bonds under exceptionally mild conditions. beilstein-journals.orgnih.gov These systems often use ruthenium or iridium complexes (e.g., [Ru(bpy)₃]Cl₂, fac-Ir(ppy)₃) or organic dyes that can initiate radical-based reactions upon visible-light irradiation. researchgate.netconicet.gov.ar This strategy allows for the generation of reactive intermediates from precursors that are stable under thermal conditions, expanding the scope of possible transformations. beilstein-journals.org
Dual catalytic systems, which combine two different types of catalysts to work in concert, are also being explored to achieve unique reactivity. A notable example is a dual system using Ru(II) and Pd(0) complexes to achieve meta-selective C-H difluoromethylation, a transformation that is difficult to accomplish with single-catalyst systems. conicet.gov.ar Other approaches involve combining Lewis acids like AlCl₃ for an initial C-H thiocyanation, followed by a copper-mediated difluoromethylation to furnish the final aryl difluoromethyl thioether product. nih.gov These multi-catalyst strategies open up new synthetic pathways with enhanced control over regioselectivity.
The table below summarizes some of the novel catalytic systems being investigated for reactions relevant to the synthesis and functionalization of difluoromethylthiolated compounds.
| Catalyst System | Reaction Type | Substrate Example | Key Advantages |
| fac-Ir(ppy)₃ / Visible Light | Photocatalytic Radical Cyclization | N-alkenyl 2-aryl benzimidazole (B57391) | Atom-economical, mild conditions, no additives required. acs.org |
| [Ru(bpy)₃]Cl₂ / Visible Light | Photocatalytic C-S Bond Formation | Aryl diazonium salts & thiols | Tolerates a wide range of functional groups. beilstein-journals.org |
| Ru(II) and Pd(0) | Dual Catalysis for C-H Functionalization | Arenes with directing groups | Achieves meta-selective functionalization under mild conditions. conicet.gov.ar |
| AlCl₃ / Copper | Lewis Acid / Transition Metal Catalysis | Arenes | Cascade reaction avoids pre-formed, expensive reagents. nih.gov |
| Ca(NTf₂)₂ | Lewis Acid Catalysis | Sulfonimidoyl fluorides & anilines | Transition-metal-free, enantiospecific synthesis. nih.gov |
These ongoing efforts to discover and refine catalytic systems are crucial for making the synthesis of complex molecules like this compound more efficient, selective, and scalable.
Unveiling New Reactivity Modes and Transformations of the Difluoromethylthio Group
Beyond improving synthetic access to this compound, researchers are actively exploring new ways in which the difluoromethylthio group can participate in or direct further chemical transformations. Understanding the inherent reactivity of the -SCF₂H moiety and developing novel reactions are key to expanding its utility.
One area of focus is the development of cascade reactions, where multiple bond-forming events occur in a single operation. A visible light-induced radical cascade involving difluoromethylation followed by cyclization has been used to access complex polycyclic imidazoles. acs.org This demonstrates how the introduction of a difluoromethyl radical can initiate a sequence of reactions to rapidly build molecular complexity. acs.org Similarly, cascade reactions that first install a thiocyanate (B1210189) group onto an arene, which is then converted in the same pot to a difluoromethyl thioether, represent an efficient and novel reactivity pattern. nih.gov
Another emerging theme is the transformation of functional groups attached to the difluoromethylthiolating reagent itself. For example, reagents have been designed with convertible groups, such as an ethoxycarbonyl group. After the difluoromethylthiolation reaction, this ester can be readily converted into a variety of other functionalities, including alcohols, azides, amides, and ketones. beilstein-journals.org This versatility greatly enhances the synthetic value of the initial product, providing a gateway to a diverse range of derivatives for applications in fields like chemical biology, where the azide (B81097) can be used in "click" reactions. beilstein-journals.org
The radical-based difunctionalization of unactivated alkenes is another novel transformation. A TBHP-promoted reaction that simultaneously installs a trifluoromethyl group and a difluoromethylthio group across a double bond has been reported. This method forms both a C-C and a C-S bond in a single step, showcasing a new mode of reactivity for incorporating the -SCF₂H group into aliphatic systems.
Interdisciplinary Research with Advanced Materials and Chemical Biology (Focus on Methodological Development)
The development of new synthetic methods for compounds like this compound has profound implications for interdisciplinary fields such as materials science and chemical biology. researchgate.net The progress in these areas is often directly linked to the availability of novel molecular tools and building blocks. The focus here is on how the development of synthetic methods enables new avenues of research at the interface of chemistry with other disciplines. nih.govnih.gov
In chemical biology, the goal is often to study complex biological systems using molecular probes. The ability to perform late-stage functionalization—introducing a group like -SCF₂H into a complex, biologically active molecule at a late step in its synthesis—is critically important. scholaris.ca Therefore, the development of mild, selective, and biocompatible reactions is paramount. For example, one-pot methods that convert anilines directly to difluoromethylthiolated arenes under gentle conditions are highly valuable for modifying drug molecules and natural products. researchgate.net The difluoromethylthio group can alter properties like lipophilicity and metabolic stability, making it a desirable feature in medicinal chemistry.
Similarly, photocatalytic methods are proving instrumental because they often proceed under conditions that are compatible with sensitive biological molecules. nih.gov These methods can enable the synthesis of previously inaccessible compounds, thereby opening up new areas of structure-activity relationship studies. nih.gov The development of transformations that introduce handles for bioconjugation, such as the conversion of a precursor to an azide for click chemistry, directly facilitates the creation of new chemical biology probes. beilstein-journals.org
In materials science, the difluoromethylthio group can be incorporated into monomers to create new polymers with unique thermal, electronic, or surface properties. nih.gov The development of efficient and scalable catalytic methods is essential for producing these specialized monomers in sufficient quantities. Methodological advancements that allow for precise control over the placement of the -SCF₂H group on aromatic or polymeric structures will enable the rational design of advanced materials with tailored functions.
Ultimately, the new catalytic systems and reactivity modes being developed for difluoromethylthiolated compounds are not just academic exercises; they are enabling technologies that empower researchers in adjacent scientific fields to ask new questions and build novel, functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(difluoromethyl)sulfanyl]aniline, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioglycolic acid derivatives have been used in methanol under reflux to form sulfanyl-containing analogs, with yields monitored by TLC and purity confirmed via H/C NMR . Solvent selection (e.g., methanol, isopropanol) impacts crystallization efficiency, as shown in analogous sulfonamide syntheses .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling anisotropic displacement parameters and twinned data . Key parameters include space group assignment (e.g., tetragonal ) and unit cell dimensions derived from intensity data .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : H/C NMR and IR are essential. For example, H NMR peaks for the difluoromethyl group appear as distinct doublets due to F coupling. Discrepancies in peak assignments (e.g., overlapping aromatic signals) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography .
Advanced Research Questions
Q. How does the difluoromethylsulfanyl group influence electronic properties and reactivity in medicinal chemistry applications?
- Methodology : Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing bioavailability. Computational studies (DFT) can map electrostatic potential surfaces to predict binding interactions. Comparative studies with non-fluorinated analogs (e.g., methylsulfanyl derivatives) reveal differences in metabolic stability .
Q. What strategies are used to analyze contradictory biological activity data for derivatives of this compound?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) and control for stereoelectronic effects. For example, substituent positioning on the aniline ring (para vs. meta) drastically alters inhibitor efficacy in complex II-targeting fungicides . Dose-response curves and molecular docking (e.g., AutoDock Vina) help reconcile discrepancies .
Q. How can electrochemical properties of polyaniline derivatives incorporating this compound be studied?
- Methodology : Dope polyaniline with sulfonic acid groups (e.g., biphenyl disulphonic acid) to enhance conductivity. Cyclic voltammetry in acidic media (0.1 M HSO) reveals redox peaks correlating with protonation states. FT-IR confirms sulfonate incorporation .
Q. What advanced synthetic methods enable regioselective functionalization of the aniline ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
